Home > Products > Screening Compounds P56799 > 2-Tert-Butylprimaquine
2-Tert-Butylprimaquine -

2-Tert-Butylprimaquine

Catalog Number: EVT-1575473
CAS Number:
Molecular Formula: C19H29N3O
Molecular Weight: 315.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Tert-Butylprimaquine is a synthetic compound derived from primaquine, a well-known antimalarial agent. This compound is characterized by the addition of a tert-butyl group at the 2-position of the primaquine structure, which enhances its pharmacological properties. The compound has garnered attention due to its potential effectiveness against various strains of malaria, particularly those resistant to traditional treatments.

Source

The synthesis of 2-tert-butylprimaquine is documented in various scientific literature, highlighting its preparation methods and biological activities. Notably, it has been synthesized through reactions involving amino acid conjugates and other derivatives of primaquine .

Classification

2-Tert-Butylprimaquine belongs to the class of 8-aminoquinolines, which are known for their antimalarial and antimicrobial properties. This class includes compounds that have been extensively studied for their ability to inhibit the growth of Plasmodium species, the causative agents of malaria.

Synthesis Analysis

Methods

The synthesis of 2-tert-butylprimaquine can be accomplished through several methods, primarily involving the condensation of primaquine with various amino acids or their derivatives. A common method involves using 1,3-dicyclohexylcarbodiimide as a coupling agent in a dichloromethane solvent system .

Technical Details

  1. Starting Materials: Primaquine and protected amino acids.
  2. Reagents: 1,3-dicyclohexylcarbodiimide (DCC), dichloromethane.
  3. Reaction Conditions: Typically conducted under an inert atmosphere (nitrogen) at ambient temperature for several hours.
  4. Purification: The resulting products are often purified using silica gel chromatography.
Molecular Structure Analysis

Structure

The molecular formula for 2-tert-butylprimaquine is C15H20N2O3C_{15}H_{20}N_{2}O_{3}. Its structure features a quinoline core with a tert-butyl group at the 2-position and methoxy and amino functionalities that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 272.34 g/mol.
  • Structural Features: The presence of the tert-butyl group enhances lipophilicity, potentially improving cellular uptake.
Chemical Reactions Analysis

Reactions

2-Tert-Butylprimaquine undergoes various chemical reactions, including:

  • Acid-Base Reactions: The amino group can participate in protonation/deprotonation reactions.
  • Conjugation Reactions: It can form conjugates with other biomolecules, enhancing its pharmacological profile .

Technical Details

Reactions are typically monitored using thin-layer chromatography or gas chromatography-mass spectrometry to determine product formation and purity.

Mechanism of Action

Process

The mechanism by which 2-tert-butylprimaquine exerts its antimalarial effects involves:

  1. Inhibition of Mitochondrial Function: Similar to primaquine, it likely disrupts mitochondrial respiration in Plasmodium species.
  2. Formation of Reactive Metabolites: These metabolites can damage parasitic DNA and proteins, leading to cell death.

Data

Studies indicate that the compound exhibits potent activity against both drug-sensitive and multi-drug resistant strains of Plasmodium falciparum .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and moderately soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity characteristic of amines and quinoline derivatives, such as nucleophilic substitution.
Applications

Scientific Uses

2-Tert-Butylprimaquine is primarily researched for its potential applications in:

  • Antimalarial Therapy: It is being evaluated for effectiveness against resistant malaria strains.
  • Antimicrobial Research: Its structural analogs are explored for broader antimicrobial activities against various pathogens .
Introduction to 2-Tert-Butylprimaquine

Pharmacological Significance of 8-Aminoquinoline Derivatives in Antimalarial Therapy

8-Aminoquinoline (8-AQ) derivatives represent a cornerstone of antimalarial therapy due to their unique activity against multiple Plasmodium life cycle stages. Primaquine, the prototypical 8-AQ, remains the only widely available drug effective against the dormant hypnozoites of P. vivax and P. ovale, which cause relapsing malaria [1] [4]. Beyond its hypnozoitocidal activity, primaquine demonstrates causal prophylactic activity (targeting liver stages), gametocytocidal activity (blocking transmission), and blood-schizontocidal effects [4] [9]. This broad-spectrum activity stems from the redox-cycling properties of the 8-AQ scaffold, generating reactive oxygen species toxic to the parasite [7].

Despite their clinical utility, first-generation 8-AQs like primaquine suffer from significant limitations. Their most critical constraint is dose-dependent hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency—the most common human enzyme defect, prevalent in malaria-endemic regions [1] [9]. Additionally, primaquine exhibits moderate efficacy against asexual blood stages of P. falciparum, requires prolonged treatment courses (14 days), and demonstrates highly variable pharmacokinetics due to extensive metabolism, primarily via cytochrome P450 2D6 (CYP2D6) [4] [9]. These shortcomings necessitate the development of safer, more effective 8-AQ analogs.

  • Table 1: Key Pharmacological Properties of 8-Aminoquinolines
PropertyPrimaquineTafenoquineSignificance
Hypnozoitocidal ActivityYesYesRadical cure for P. vivax/P. ovale infections [1] [4]
Gametocytocidal ActivityYesYesBlocks transmission of P. falciparum [4]
Causal ProphylaxisYesYesPrevents liver-stage development [9]
Blood Schizontocidal ActivityModerateModerateLimited efficacy against asexual blood stages [2] [10]
Major Toxicity ConcernHemolysis in G6PD deficiencyHemolysis in G6PD deficiencyRestricts use without G6PD testing [1] [9]
Metabolic ActivationCYP2D6-dependentLess dependentImpacts efficacy and inter-individual variability [4] [9]

Emergence of BPQ as a Novel Antimalarial Agent: Rationale for Structural Modification of Primaquine

2-tert-Butylprimaquine (BPQ) emerged from systematic efforts to overcome the limitations of primaquine through rational drug design. Researchers hypothesized that strategic structural modifications could enhance efficacy, reduce toxicity, and improve metabolic stability. The introduction of a bulky, metabolically stable tert-butyl group (–C(CH₃)₃) at the C-2 position of the quinoline ring represented a significant breakthrough [2] [10]. This modification was driven by several key rationales:

  • Blocking Detoxification Pathways: The C-2 position in primaquine is susceptible to oxidative metabolism, potentially generating reactive intermediates contributing to methemoglobinemia—a common and dose-limiting toxicity. The bulky, electron-donating tert-butyl group sterically hinders oxidation at this position, preventing the formation of toxic metabolites [2]. Jain et al. demonstrated that BPQ completely eliminated methemoglobin toxicity observed with the parent primaquine compound in preclinical models [2].
  • Enhancing Blood-Stage Efficacy: While primaquine has moderate activity against blood-stage parasites, BPQ exhibits dramatically improved potency. Jain et al. reported that BPQ demonstrated excellent blood-schizontocidal activity against both chloroquine-sensitive P. berghei and multidrug-resistant P. yoelii nigeriensis in murine models [2] [10]. This suggested the modification unlocked a potent new mechanism of action against asexual parasites.
  • Improving Pharmacokinetic Profile: The tert-butyl group increases the overall lipophilicity of the molecule. While specific ADME (Absorption, Distribution, Metabolism, Excretion) data for BPQ is less extensive in the provided results, increased lipophilicity generally correlates with enhanced tissue distribution and potentially longer half-lives, which could translate to improved efficacy against liver stages or allow for shorter treatment durations [2].

The primary mechanism underlying BPQ's enhanced blood-schizontocidal activity involves disrupting the parasite's heme detoxification pathway. Plasmodium parasites digest host hemoglobin within their acidic digestive vacuole, releasing free heme (ferriprotoporphyrin IX, Fe(III)PPIX), which is highly toxic. To survive, the parasite biocrystallizes heme into inert hemozoin (malaria pigment). BPQ potently inhibits this critical β-hematin (synthetic hemozoin) formation in vitro [10]. It forms a stable 1:1 complex with heme, preventing its crystallization and thereby allowing toxic free heme to accumulate, which kills the parasite [10]. This mechanism is distinct from primaquine's primary mode of action, explaining BPQ's superior efficacy against blood-stage infections.

  • Table 2: Structural Modification and Impact of 2-tert-Butylprimaquine (BPQ)
Structural FeaturePrimaquine2-tert-Butylprimaquine (BPQ)Consequence of Modification
C-2 SubstituentHydrogen (H)tert-Butyl (–C(CH₃)₃)Blocks metabolic oxidation, reduces methemoglobin toxicity [2]
LipophilicityModerateIncreasedPotential for enhanced tissue distribution and bioavailability [2]
Methemoglobin ToxicitySignificant (Dose-limiting)Completely eliminated in preclinical models [2]Improved safety profile potential
Blood Schizontocidal Activity (vs P. yoelii, P. berghei)ModeratePotent (Excellent efficacy) [2] [10]Superior efficacy against blood stages
Primary Blood-Stage MechanismRedox cycling, Mitochondrial inhibitionPotent inhibition of β-hematin formation, Heme complexation [10]Directly targets essential heme detoxification pathway

Global Burden of Malaria and Limitations of Current Therapies

Malaria remains a devastating global health challenge. According to the World Health Organization (WHO), an estimated 263 million malaria cases and 597,000 deaths occurred globally in 2023. The WHO African Region bears the overwhelming majority of this burden, accounting for 94% of cases (246 million) and 95% of deaths (569,000). Children under five years old are disproportionately affected, representing approximately 76% of all malaria deaths in Africa [8]. Plasmodium falciparum is the predominant and most lethal species in Africa, while P. vivax dominates in regions outside sub-Saharan Africa and poses a unique challenge due to its ability to relapse from dormant liver hypnozoites [1] [8].

Current therapies face significant limitations in effectively combating this burden, particularly in the context of P. vivax and drug resistance:

  • Relapsing Malaria (P. vivax, P. ovale): The only drugs currently approved to prevent relapses by targeting hypnozoites are primaquine and tafenoquine (another 8-AQ). Both require screening for G6PD deficiency due to the risk of hemolysis, which is logistically challenging and often unavailable in resource-limited settings where P. vivax is endemic [1] [4] [9]. Primaquine's 14-day regimen also suffers from poor adherence. While tafenoquine offers a single-dose advantage, its long half-life exacerbates the hemolytic risk in G6PD-deficient individuals if not properly screened [4] [9].
  • Artemisinin Resistance: Partial resistance to artemisinin derivatives, the cornerstone of Artemisinin-based Combination Therapies (ACTs) for P. falciparum, has been confirmed in the Greater Mekong Subregion and is now emerging in Africa (Eritrea, Rwanda, Uganda, Tanzania, with suspected cases in Ethiopia, Namibia, Sudan, Zambia) [8]. This resistance, characterized by delayed parasite clearance times, threatens the efficacy of the most important first-line treatments globally.
  • Chloroquine Resistance: Widespread resistance to chloroquine, once the gold standard for P. vivax blood-stage infection, has rendered it ineffective in many regions, complicating the radical cure regimen which typically requires a blood schizontocide plus primaquine/tafenoquine [8].
  • Diagnostic Challenges: The emergence of P. falciparum parasites with deletions in the hrp2/hrp3 genes (detected in 41 countries by 2023, including Burkina Faso, Chad, Togo, Indonesia) compromises the accuracy of widely used Rapid Diagnostic Tests (RDTs), leading to missed diagnoses and continued transmission [8].

BPQ's preclinical profile addresses several critical gaps in this landscape. Its potent blood-schizontocidal activity against multidrug-resistant strains offers a potential new weapon against resistant P. falciparum [2] [10]. Crucially, the elimination of methemoglobin toxicity, a major non-hemolytic adverse effect of primaquine, suggests a potentially improved therapeutic index [2]. While its G6PD deficiency-related safety profile requires thorough clinical evaluation, BPQ's enhanced activity and novel heme-targeting mechanism represent a significant step towards overcoming resistance and improving treatment for both blood-stage and relapsing malarias.

  • Table 3: Key Challenges in Current Antimalarial Therapy and Potential Role of BPQ
Therapeutic ChallengeImpact on Malaria ControlPotential BPQ Advantage
G6PD Deficiency Contraindication for 8-AQs (PQ/TQ)Restricts access to hypnozoitocidal therapy, leading to relapses & continued transmission [1] [9]Eliminated methemoglobin toxicity [2]; G6PD hemolysis risk requires clinical evaluation
Poor Adherence to 14-day Primaquine RegimenIneffective radical cure, relapse recurrencePotential for shorter regimen due to enhanced potency (Preclinical inference)
Artemisinin Partial Resistance (Pf)Delays parasite clearance, increases treatment failure risk, threatens ACT efficacy [8]Potent activity against MDR strains (P. yoelii) via novel heme inhibition [2] [10]
Chloroquine Resistance (Pv)Complicates radical cure (requires alternative blood schizontocide) [8]Potent intrinsic blood-schizontocidal activity may simplify radical cure [2] [10]
Limited Drugs Targeting Transmission/Liver StagesChallenges for elimination campaignsRetains gametocytocidal/causal prophylactic potential of 8-AQ scaffold [2] [9]

Properties

Product Name

2-Tert-Butylprimaquine

IUPAC Name

4-N-(2-tert-butyl-6-methoxyquinolin-8-yl)pentane-1,4-diamine

Molecular Formula

C19H29N3O

Molecular Weight

315.5 g/mol

InChI

InChI=1S/C19H29N3O/c1-13(7-6-10-20)21-16-12-15(23-5)11-14-8-9-17(19(2,3)4)22-18(14)16/h8-9,11-13,21H,6-7,10,20H2,1-5H3

InChI Key

IDSOIRUIKYGAHY-UHFFFAOYSA-N

Synonyms

2-tert-butylprimaquine

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC(=N2)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.